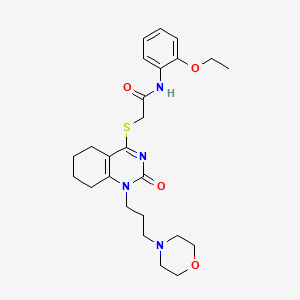

N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4S/c1-2-33-22-11-6-4-9-20(22)26-23(30)18-34-24-19-8-3-5-10-21(19)29(25(31)27-24)13-7-12-28-14-16-32-17-15-28/h4,6,9,11H,2-3,5,7-8,10,12-18H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCLZQSAMVDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 486.6 g/mol. Its structure features a thioacetamide moiety linked to a hexahydroquinazoline derivative and an ethoxyphenyl group. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H34N4O4S |

| Molecular Weight | 486.6 g/mol |

| CAS Number | 899950-59-5 |

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.2 to 1.575 µM against MCF-7 breast cancer cells .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by increasing the levels of active caspases (Caspase 3, 8, and 9). This activation suggests that both intrinsic and extrinsic apoptotic pathways are involved in its mechanism of action .

- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase in MCF-7 cells. This indicates its potential as an anti-cancer agent by halting cell division .

Biological Assays and Efficacy

Several studies have evaluated the efficacy of this compound in various biological assays:

Antiproliferative Activity

The following table summarizes the antiproliferative effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.575 | Induction of apoptosis; cell cycle arrest |

| Panc-1 | 1.4 | Induction of apoptosis; caspase activation |

Apoptosis Induction

The compound exhibited significant pro-apoptotic activity as indicated by:

- Increased levels of cytochrome C.

- Enhanced expression of BAX and reduced Bcl-2 levels.

These changes suggest a shift towards a pro-apoptotic environment within treated cells .

Case Studies

A notable study investigated the effects of similar quinazoline derivatives on cancer cells. The findings demonstrated that these compounds not only inhibited cell growth but also effectively induced apoptosis through caspase activation and mitochondrial pathway engagement .

In another case study involving MCF-7 cells treated with related compounds, significant increases in active Caspase 3 levels were observed compared to untreated controls. This highlights the potential of such compounds in cancer therapy through targeted apoptosis induction .

Q & A

Basic Research Question

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, using ATP/peptide substrates .

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to assess membrane permeability .

How to resolve discrepancies in biological activity data across studies?

Advanced Research Question

Potential Causes :

- Assay Variability : Differences in cell line viability (e.g., MCF-7 vs. HepG2) or enzyme isoforms.

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Methodological Solutions : - Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines).

- Orthogonal Assays : Confirm activity via SPR (binding affinity) or Western blot (target phosphorylation) .

What computational methods predict target interactions?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or DNA topoisomerases. Focus on the morpholinopropyl group’s role in hydrogen bonding .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Modeling : Train models on quinazoline derivatives to correlate substituent electronegativity with activity .

How to optimize the morpholinopropyl group introduction?

Advanced Research Question

Challenges :

- Steric hindrance from the hexahydroquinazoline core reduces alkylation efficiency.

Solutions : - Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 20% .

- Protecting Groups : Temporarily block reactive amines with Boc groups during alkylation .

- Catalytic Conditions : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .

What SAR strategies apply to quinazoline derivatives?

Advanced Research Question

Key Modifications :

- Ethoxyphenyl Group : Replace with fluorophenyl or nitro groups to modulate lipophilicity (logP) and bioavailability .

- Thioacetamide Linker : Substitute with sulfonamide or ester groups to alter metabolic stability.

Data-Driven Analysis : - Compare IC50 values of analogs (e.g., chloro vs. methoxy substituents) to identify critical pharmacophores .

- Use PCA (Principal Component Analysis) to cluster bioactivity profiles and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。